molecular formula C15H18ClN5 B4460924 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine CAS No. 956223-22-6

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine

Cat. No.: B4460924
CAS No.: 956223-22-6
M. Wt: 303.79 g/mol
InChI Key: KQENSBYUFPYCJH-UHFFFAOYSA-N
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Description

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structure, which includes a benzylpiperazine moiety and a chloropyrimidine ring, contributes to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-chloropyrimidine with benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation and Reduction: The benzylpiperazine moiety can undergo oxidation and reduction reactions. For instance, oxidation can be carried out using reagents like potassium permanganate, while reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: The compound can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine involves its interaction with specific molecular targets. As a 5-HT3 receptor antagonist, it binds to the 5-HT3 receptors in the brain, inhibiting their activation. This modulation of serotonergic transmission can lead to anxiolytic and antidepressant effects. The compound’s ability to increase serotonin levels in the brain is a key aspect of its mechanism of action .

Comparison with Similar Compounds

4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with 5-HT3 receptors effectively, making it a valuable compound in neuropharmacological research.

Properties

IUPAC Name

4-(4-benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5/c16-13-10-14(19-15(17)18-13)21-8-6-20(7-9-21)11-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQENSBYUFPYCJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC(=NC(=N3)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652746
Record name 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956223-22-6
Record name 4-(4-Benzylpiperazin-1-yl)-6-chloropyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Benzyl-piperazine (5.86 g, 33.3 mmol), 2-amino-4,6-dichloro-pyrimidine (5.46 g, 33.3 mmol) and Cs2CO3 (10.8 g, 36.6 mmol) were combined in anhydrous N,N-dimethylformamide (DMF) (50 mL) and stirred at 90° C. in dry atmosphere for 5 h. The DMF was removed in vacuo, the residue was dissolved in acetone, and 4-(4-Benzyl-piperazin-1-yl)-6-chloro-pyrimidin-2-ylamine (8.5 g, 86%) was is crystallized form acetone.
Quantity
5.86 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
10.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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